2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate
Overview
Description
“2,2,2-Trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate” is a chemical compound with the molecular formula C14H13F3N4O2 . It has an average mass of 326.274 Da and a monoisotopic mass of 326.099060 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoroethyl group attached to a carbamate group, which is further connected to a phenyl ring. This phenyl ring is substituted with a pyrrolo[2,1-c][1,2,4]triazol-3-yl group .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.51±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Structural Assessment
Synthesis of Pyrrole and Triazole Derivatives : Pyrrole, triazole, and their derivatives are crucial in developing new drugs, demonstrating a wide range of biological activities. Studies have optimized synthesis conditions and investigated the properties of S-alkylderivatives containing pyrrole and indole fragments. These efforts aim to find substances with specific biological activities by combining these heterocycles in one molecule (Hotsulia, 2019).
Molecular Docking and Biological Activities : The synthesized compounds have undergone in silico molecular docking studies against various targets like kinases of anaplastic lymphoma and cyclooxygenase-2, showing potential influences on these activities. This approach indicates the compounds' possible therapeutic applications and their role in drug design (Hotsulia, 2019).
Scientific Research Applications
Anticancer Potential : Fluorinated pyrrole derivatives, particularly those with trifluoromethyl and phosphonyl functions, have shown efficacy in inhibiting cancer cell proliferation. These compounds can induce apoptosis and inhibit migration, suggesting their potential as anticancer agents. The study highlights the significance of fluorine-containing pyrrole analogs in therapeutic applications, focusing on lung and breast cancer cells (Olszewska et al., 2020).
Electronic and Optical Applications : Research into the electron affinity of aromatic oxadiazole and triazole chromophores for applications in phosphorescent organic light-emitting diodes (PhOLEDs) showcases the role of such compounds in electronic devices. The study demonstrates how trifluoromethyl groups enhance the electron affinity, influencing the materials' optical and electrochemical properties (Chen & Chen, 2004).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)8-23-13(22)18-10-4-1-3-9(7-10)12-20-19-11-5-2-6-21(11)12/h1,3-4,7H,2,5-6,8H2,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDTJUFJSZOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC(=CC=C3)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119812 | |
Record name | 2,2,2-Trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-30-9 | |
Record name | 2,2,2-Trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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